"N-(2-cyanoethyl)-N-methylacetamide" physical properties
"N-(2-cyanoethyl)-N-methylacetamide" physical properties
An In-Depth Technical Guide to the Physical Properties of N-(2-cyanoethyl)-N-methylacetamide
Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of N-(2-cyanoethyl)-N-methylacetamide (CAS No. 4271-90-3). A thorough review of available literature and chemical databases reveals a significant gap in experimentally determined physical data for this compound. This guide addresses this gap by presenting the available information, offering a comparative analysis with structurally related analogs, and providing detailed, field-proven experimental protocols for the systematic determination of its key physical characteristics. The methodologies described are designed to ensure data integrity and reproducibility, empowering researchers in drug development and chemical synthesis to accurately characterize this compound for their specific applications.
Compound Identification and Molecular Structure
N-(2-cyanoethyl)-N-methylacetamide is a niche organic compound featuring both an amide and a nitrile functional group. Its unique structure suggests potential utility as a solvent or a synthetic intermediate. Accurate identification is the cornerstone of any scientific investigation.
Primary Identifiers:
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Chemical Name: N-(2-cyanoethyl)-N-methylacetamide
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Synonyms: N-Aceto-N-methyl-3-aminopropionitrile[3]
Structural Representation: The molecule consists of an acetyl group and a 2-cyanoethyl group attached to a central nitrogen atom, which is also bonded to a methyl group.
Caption: Molecular Structure of N-(2-cyanoethyl)-N-methylacetamide.
Tabulated Physical Properties: Current Knowledge and Comparative Analysis
Direct experimental data for N-(2-cyanoethyl)-N-methylacetamide is sparse. Safety Data Sheets frequently report "no data available" for many standard physical properties.[2] This section presents the limited available data alongside properties of structurally similar compounds to provide context and a basis for estimation.
Table 1: Physical Properties of N-(2-cyanoethyl)-N-methylacetamide (CAS: 4271-90-3)
| Property | Value | Source / Comment |
| Molecular Weight | 126.16 g/mol | [1][8] |
| Molecular Formula | C₆H₁₀N₂O | [4] |
| Physical State | No data available | [2] |
| Color | No data available | [2] |
| Odor | No data available | [2] |
| Melting Point | No data available | [2] |
| Boiling Point | No data available | [2] |
| Density | No data available | [2] |
| Solubility | No data available | [2] |
| Vapor Pressure | No data available | [2] |
| SMILES | CC(N(CCC#N)C)=O | |
| InChIKey | XVWNWBDQUDOFRY-UHFFFAOYSA-N | [4] |
Expert Insight: The lack of empirical data necessitates experimental determination for any application requiring precise physical parameters. The presence of a polar amide and a cyano group suggests the compound is likely a liquid or low-melting solid at room temperature with a relatively high boiling point and probable solubility in polar organic solvents.
To contextualize these expected properties, a comparison with related molecules is highly instructive. N-methylacetamide serves as the parent amide, while 2-cyano-N-methylacetamide is an isomer.
Table 2: Comparative Physical Properties of Analogous Compounds
| Property | N-(2-cyanoethyl)-N-methylacetamide | N-Methylacetamide (Parent Amide) | 2-Cyano-N-methylacetamide (Isomer) |
| CAS Number | 4271-90-3 | 79-16-3[9] | 6330-25-2[10] |
| Molecular Formula | C₆H₁₀N₂O | C₃H₇NO[9] | C₄H₆N₂O[10][11] |
| Molecular Weight | 126.16 g/mol | 73.09 g/mol [12] | 98.10 g/mol [10] |
| Melting Point | Unavailable | 26-28 °C[9][13] | 82 °C (or 99 °C)[11][14] |
| Boiling Point | Unavailable | 204-206 °C[9][13] | 335.3 °C (Predicted)[11] |
| Density | Unavailable | 0.957 g/mL at 25 °C[9] | 1.044 g/cm³ (Predicted)[11] |
graph "Structural_Analogs" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled]; edge [color="#5F6368"];NMA [label="N-Methylacetamide\n(Parent Amide)", fillcolor="#FBBC05", fontcolor="#202124"]; TARGET [label="N-(2-cyanoethyl)-N-methylacetamide\n(Target Compound)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CNMA [label="2-Cyano-N-methylacetamide\n(Isomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMA -> TARGET [label="+ Propionitrile group"]; TARGET -> CNMA [label="Isomeric relationship"];
}
Caption: Relationship between the target compound and its structural analogs.
Self-Validating Protocols for Experimental Property Determination
Given the data deficiency, the following section provides robust, step-by-step protocols for determining the primary physical properties. These methods are chosen for their reliability and accessibility in a standard organic chemistry laboratory.
Melting Point Determination (Thiele Tube or Digital Apparatus)
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Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2 °C) suggests a pure compound, while a broad range often indicates impurities.
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Protocol:
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Sample Preparation: Finely powder a small amount of the solid sample. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., a Thiele tube with high-boiling mineral oil or a digital Mel-Temp). Ensure the thermometer bulb or digital sensor is level with the sample.
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Measurement:
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Heat the apparatus rapidly to about 20 °C below the expected melting point (based on analog data, an initial wide-range test may be needed).
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Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the entire sample becomes a clear liquid (T₂).
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-
Validation: The melting range is T₁ - T₂. Repeat the measurement with a fresh sample to confirm reproducibility. The result should be consistent within 1-2 °C.
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Boiling Point Determination (Microscale Method)
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Causality: The boiling point reflects the strength of intermolecular forces. This microscale method is ideal for conserving valuable samples.
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Protocol:
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Apparatus Setup: Add 0.2-0.3 mL of the liquid sample to a small-diameter test tube (e.g., 10 x 75 mm).
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Bell Creation: Take a melting point capillary tube and seal one end in a flame. Place the capillary tube into the test tube with the open end down, creating a "bell".
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Heating: Attach the test tube to a thermometer and suspend it in a heating bath (mineral oil or sand).
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Measurement:
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Heat the bath gradually. A slow stream of bubbles will emerge from the bell as trapped air expands.
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Continue heating until the bubbling becomes a rapid, continuous stream. This indicates the vapor pressure of the liquid is overcoming the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
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The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary bell.
-
-
Validation: The pressure at which the measurement is taken must be recorded. If not at standard pressure (760 mmHg), the boiling point should be corrected using a pressure-temperature nomograph.
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Density Determination (Pycnometer Method)
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Causality: Density is an intrinsic property useful for identification and for converting between mass and volume. A pycnometer provides highly accurate and reproducible measurements.
-
Protocol:
-
Calibration:
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Thoroughly clean and dry a pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube).
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Measure the mass of the empty, dry pycnometer (m₁).
-
Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C) and insert the stopper, allowing excess water to exit through the capillary. Dry the outside and measure the mass (m₂). The volume (V) is (m₂ - m₁) / ρ_water, where ρ_water is the density of water at the measured temperature.
-
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Sample Measurement:
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Empty and dry the pycnometer.
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Fill it with the sample liquid (N-(2-cyanoethyl)-N-methylacetamide) at the same temperature.
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Measure the mass of the pycnometer filled with the sample (m₃).
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Calculation: The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V.
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Validation: Perform the measurement in triplicate to ensure the standard deviation is minimal, confirming the precision of the result.
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Caption: Workflow for the comprehensive characterization of a novel compound.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of a synthesized or procured sample is a prerequisite for accurate physical property measurement.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the four unique proton environments: a singlet for the N-CH₃ group, a singlet for the acetyl CH₃ group, and two triplets for the diastereotopic protons of the -CH₂ -CH₂ -CN moiety. Chemical shifts can be estimated using standard correlation tables.[15]
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¹³C NMR: The carbon NMR spectrum should display six distinct signals, including resonances for the carbonyl carbon, the nitrile carbon, and the four other aliphatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key characteristic absorptions:
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A strong, sharp peak around 2240-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretch.
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A strong, sharp peak around 1630-1670 cm⁻¹ corresponding to the C=O (tertiary amide) stretch.
-
-
Mass Spectrometry (MS):
Safety, Handling, and Disposal
While a specific, comprehensive safety profile for N-(2-cyanoethyl)-N-methylacetamide is not available, prudent laboratory practices should be adopted based on the hazards of related compounds like cyanoacetamides and other organic nitriles.
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Potential Hazards: Compounds in this class can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and serious eye irritation.[18][19][20]
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Handling:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
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Avoid inhalation of vapors or contact with skin and eyes.
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Disposal: Dispose of the material in accordance with local, state, and federal regulations for chemical waste. It should be treated as a hazardous chemical and sent to a licensed chemical destruction facility.[2]
Conclusion
N-(2-cyanoethyl)-N-methylacetamide is a compound for which the fundamental physical properties are not well-documented in publicly accessible scientific literature. This guide serves as a foundational document for researchers by consolidating all known identifiers and providing a clear, actionable framework for its complete physical characterization. The comparative data from analogous structures offer a valuable starting point for estimation, but the provided experimental protocols are essential for generating the robust, high-quality data required for advanced research, process development, and regulatory submissions. The systematic application of these methods will fill the existing knowledge gap and enable the confident use of this molecule in future scientific endeavors.
References
-
PubChem, National Institutes of Health. 2-Cyano-N-methylacetamide. [Link]
-
PubChemLite. N-(2-cyanoethyl)-n-methylacetamide (C6H10N2O). [Link]
-
Wikipedia. N-Methylacetamide. [Link]
- Google Patents.
-
National Institutes of Health. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. [Link]
-
Silverstein, R. M., et al. Chem 117 Reference Spectra Spring 2011. [Link]
-
PubChem, National Institutes of Health. N-Methylacetamide. [Link]
- Google Patents. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
-
ResearchGate. Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The.... [Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/414f9011704e67272782b6b55364811a21e42a0b]([Link]
-
ResearchGate. (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides. [Link]
-
Chemsrc. 2-Cyano-N-methylacetamide | CAS#:6330-25-2. [Link]
-
ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]
-
Stenutz. N-methylacetamide. [Link]
Sources
- 1. 4271-90-3|N-(2-cyanoethyl)-n-methylacetamide|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. 4271-90-3 | N-(2-cyanoethyl)-n-methylacetamide - AiFChem [aifchem.com]
- 4. PubChemLite - N-(2-cyanoethyl)-n-methylacetamide (C6H10N2O) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. China N-Methylacetamide manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 10. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6330-25-2 CAS MSDS (2-CYANO-N-METHYL-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. 2-CYANO-N-METHYL-ACETAMIDE | 6330-25-2 [chemicalbook.com]
- 15. ekwan.github.io [ekwan.github.io]
- 16. researchgate.net [researchgate.net]
- 17. files.eric.ed.gov [files.eric.ed.gov]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
- 20. aksci.com [aksci.com]
